2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a 1,3,4-oxadiazole ring bearing a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like NaOH in DMSO.
Cyclopropyl substitution: The cyclopropyl group can be introduced via cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Quinoxaline core synthesis: The quinoxaline core can be formed through the condensation of o-phenylenediamine with α-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Material Science: The compound’s electronic properties could be useful in the development of organic semiconductors or light-emitting diodes (OLEDs).
Biological Research: It may serve as a probe or ligand in studies of biological systems, particularly those involving neurotransmitter receptors or ion channels.
Mechanism of Action
The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline would depend on its specific target in biological systems. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the target and could include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have been studied for their pharmacological properties.
Quinoxaline derivatives: These compounds are known for their antimicrobial and anticancer activities.
Uniqueness
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline is unique due to the combination of its structural motifs, which may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H19N5O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H19N5O/c1-2-4-15-14(3-1)19-11-16(20-15)23-9-7-13(8-10-23)18-22-21-17(24-18)12-5-6-12/h1-4,11-13H,5-10H2 |
InChI Key |
JVUDVPBAPYLOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.